molecular formula C12H17NO3S B11477665 4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one

4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B11477665
M. Wt: 255.34 g/mol
InChI Key: AHZUDTRDPNCDQS-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one typically involves the condensation of thiophene derivatives with oxazolidinone precursors. One common method is the reaction of 2-(thiophen-2-yl)ethylamine with 4,5,5-trimethyl-1,3-oxazolidin-2-one in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxazolidinone ring can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions on the thiophene ring can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-oxo-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one.

    Reduction: Formation of 4-hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]amine.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4,5,5-trimethyl-3-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.

    4-Hydroxy-4,5,5-trimethyl-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one imparts unique electronic properties, making it particularly useful in applications such as organic electronics and medicinal chemistry .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-(2-thiophen-2-ylethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H17NO3S/c1-11(2)12(3,15)13(10(14)16-11)7-6-9-5-4-8-17-9/h4-5,8,15H,6-7H2,1-3H3

InChI Key

AHZUDTRDPNCDQS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)CCC2=CC=CS2)(C)O)C

Origin of Product

United States

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